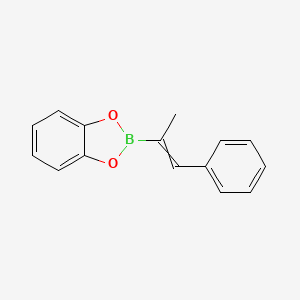![molecular formula C28H35NOS B12549207 1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- CAS No. 144000-38-4](/img/structure/B12549207.png)
1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- is a complex organic compound with a unique structure that includes a propanol backbone, a hexylthio group, and a triphenylmethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- typically involves multiple steps. The process begins with the preparation of the propanol backbone, followed by the introduction of the hexylthio group and the triphenylmethylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hexylthio and triphenylmethylamino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- involves its interaction with specific molecular targets and pathways. The hexylthio and triphenylmethylamino groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Propanol, 3-[(triphenylmethyl)amino]-
- 1-Propanethiol, 3-[(triphenylmethyl)thio]-
- 3-triethoxysilylpropan-1-ol
Uniqueness
1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- is unique due to the presence of both the hexylthio and triphenylmethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
144000-38-4 |
|---|---|
Molekularformel |
C28H35NOS |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
(2S)-3-hexylsulfanyl-2-(tritylamino)propan-1-ol |
InChI |
InChI=1S/C28H35NOS/c1-2-3-4-14-21-31-23-27(22-30)29-28(24-15-8-5-9-16-24,25-17-10-6-11-18-25)26-19-12-7-13-20-26/h5-13,15-20,27,29-30H,2-4,14,21-23H2,1H3/t27-/m0/s1 |
InChI-Schlüssel |
SONWWTHTGIWIKI-MHZLTWQESA-N |
Isomerische SMILES |
CCCCCCSC[C@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCCCCCSCC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
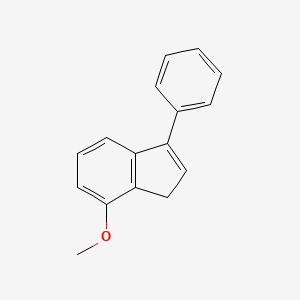
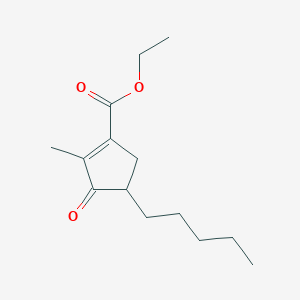
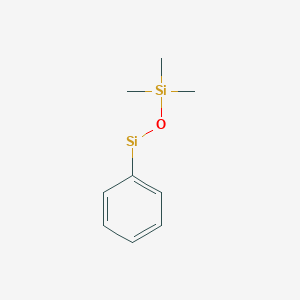
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
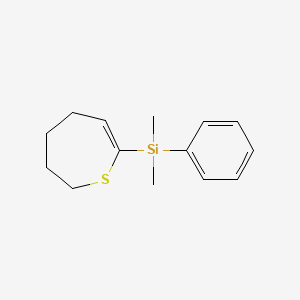
![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)


